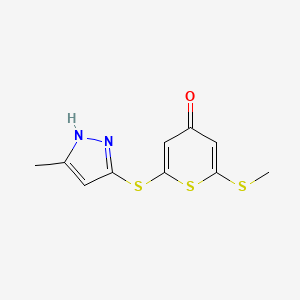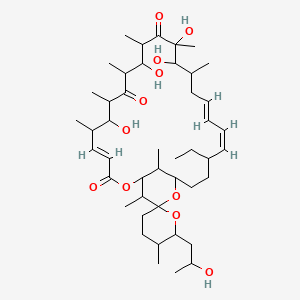
4-Propyl-1-(trifluoromethyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propyl-1-(trifluoromethyl)cyclohexanol is an organic compound belonging to the class of cyclohexanols Cyclohexanols are cyclic alcohols derived from cyclohexane, characterized by the presence of a hydroxyl group (-OH) attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyl-1-(trifluoromethyl)cyclohexanol can be achieved through several methodsThis process typically employs catalysts such as Ru/ZrO2-La(OH)3 under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing supported metal catalysts to ensure high selectivity and yield. The reaction conditions, including temperature, pressure, and medium, are optimized to achieve efficient conversion and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Propyl-1-(trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halides or esters.
Applications De Recherche Scientifique
4-Propyl-1-(trifluoromethyl)cyclohexanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, solvents, and materials
Mécanisme D'action
The mechanism of action of 4-Propyl-1-(trifluoromethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparaison Avec Des Composés Similaires
Cyclohexanol: Lacks the trifluoromethyl and propyl groups, resulting in different chemical properties.
4-Propylcyclohexanol: Similar structure but without the trifluoromethyl group.
4-(Trifluoromethyl)cyclohexanol: Similar structure but without the propyl group
Uniqueness: The combination of these substituents enhances its reactivity and versatility in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C10H17F3O |
|---|---|
Poids moléculaire |
210.24 g/mol |
Nom IUPAC |
4-propyl-1-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H17F3O/c1-2-3-8-4-6-9(14,7-5-8)10(11,12)13/h8,14H,2-7H2,1H3 |
Clé InChI |
NZUJLGHLZKGGAI-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)

![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)
![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)



